SodiumPerfluorodecanoate

Description

Contextualizing Sodium Perfluorodecanoate within PFAS Chemistry

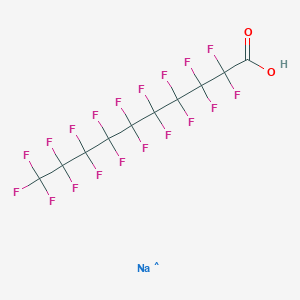

Sodium Perfluorodecanoate is a specific type of PFAS, categorized as a perfluoroalkyl acid (PFAA). It is the sodium salt of Perfluorodecanoic Acid (PFDA). nih.gov PFDA itself is a perfluorinated carboxylic acid with a ten-carbon chain. solubilityofthings.comwikipedia.org In its structure, all hydrogen atoms on the nine-carbon alkyl chain have been replaced by fluorine atoms, with the tenth carbon forming a carboxylate group. wikipedia.org Sodium Perfluorodecanoate is formed when the acidic proton of the carboxylic acid group in PFDA is replaced by a sodium ion. nih.gov

Due to its unique properties as a fluorosurfactant, including hydrophobicity and oleophobicity, Sodium Perfluorodecanoate has been utilized in various industrial and consumer applications. wikipedia.org These applications have included coatings for furniture, packaging, and carpets to make them resistant to stains and grease. wikipedia.org

The chemical properties of Sodium Perfluorodecanoate and its parent acid, PFDA, are detailed in the tables below.

Interactive Data Table: Chemical Properties of Sodium Perfluorodecanoate

| Property | Value | Source |

| CAS Number | 3830-45-3 | epa.gov |

| Molecular Formula | C₁₀F₁₉NaO₂ | nih.gov |

| Molecular Weight | 536.06 g/mol | nih.gov |

| Appearance | Light yellow solid | cymitquimica.com |

| Melting Point | 283 °C | biosynth.com |

Interactive Data Table: Chemical Properties of Perfluorodecanoic Acid (PFDA)

| Property | Value | Source |

| CAS Number | 335-76-2 | wikipedia.org |

| Molecular Formula | C₁₀HF₁₉O₂ | wikipedia.org |

| Molecular Weight | 514.08 g/mol | nih.gov |

| Melting Point | 77–81 °C (171–178 °F) | wikipedia.org |

| Boiling Point | 218 °C (424 °F) | wikipedia.org |

| Density | 1.707 g/cm³ at 20 °C (68 °F) | nih.gov |

Historical Perspectives on Perfluorinated Compound Research

The journey of perfluorinated compounds began with the accidental invention of polytetrafluoroethylene (PTFE), commercially known as Teflon, in 1938. wikipedia.org This marked the advent of the first commercially marketed perfluorinated compound. wikipedia.org Research into these compounds and their properties gained momentum in the following decades. By the 1950s, PFAS were being used in the manufacturing processes of various products. wikipedia.orgitrcweb.org

Initial occupational studies in the 1970s revealed the presence of PFAS, including perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), in the blood of industrial workers, though at the time, no adverse health effects were reported. wikipedia.orgnih.gov The presence of PFAS in human blood was first suspected in the late 1960s when it was discovered that some fluoride (B91410) in blood samples was bound to organic compounds of an unknown structure. nih.gov It wasn't until the early 2000s that the widespread presence of PFAS in the environment and the general population became a significant area of research, spurred by the development of more sensitive analytical methods. itrcweb.orgacs.org

Evolution of Academic Inquiry into Long-Chain Perfluorocarboxylates

Academic interest in long-chain perfluorocarboxylates (PFCAs), such as PFDA, has grown significantly since the turn of the century. Long-chain PFCAs are defined as having eight or more carbons. nih.gov Research has increasingly focused on their persistence, bioaccumulation, and potential for long-range environmental transport. defra.gov.uk

Studies have shown that long-chain PFCAs are more bioaccumulative in humans than their shorter-chain counterparts. nih.gov The phase-out of production of some long-chain PFCAs, like PFOA, by major manufacturers in the United States between 2010 and 2015 led to a shift in industrial production and academic focus. nih.gov Researchers began to investigate the global distribution and fate of these compounds, with studies indicating that both atmospheric and oceanic transport contribute to their presence in remote regions like the Arctic. researchgate.netpops.int More recent research has also explored the increasing accumulation of PFCAs in remote environments, such as the Antarctic, even after international regulations on their production were put in place. acs.org This ongoing research highlights the global nature of PFAS contamination and the complexities of their environmental behavior.

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C10HF19O2.Na/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANCFNKLDHKVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF19NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3830-45-3 | |

| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3830-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Environmental Fate and Transport Dynamics of Perfluorodecanoate

Persistence Mechanisms in Environmental Matrices

The environmental persistence of perfluorodecanoate is a direct result of its inherent resistance to natural degradation processes. This recalcitrance allows the compound to endure in soil, water, and other environmental compartments for extended periods.

Abiotic degradation involves the breakdown of chemical substances through non-biological processes, primarily hydrolysis and photolysis. chemsafetypro.com Hydrolysis is a chemical reaction with water, while photolysis is the decomposition of molecules by light. up.pt Perfluorodecanoate, like other perfluoroalkyl acids (PFAAs), is highly resistant to both of these degradation pathways.

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, rendering the perfluorinated carbon chain of PFDA exceptionally stable and resistant to chemical and thermal breakdown. au.dkarizona.edu Studies on various PFAS, including those with similar structures to PFDA, have consistently demonstrated their recalcitrance to hydrolysis under typical environmental pH and temperature conditions. researchgate.netnoack-lab.com Similarly, the energy from sunlight in the ultraviolet range is generally insufficient to break the C-F bonds, making photolytic degradation a negligible process for these compounds in the environment. up.ptscholaris.ca

This inherent stability means that once released into the environment, perfluorodecanoate does not readily break down through these common abiotic pathways, leading to its long-term persistence.

Biorecalcitrance refers to the resistance of a substance to being broken down by living organisms, primarily microorganisms like bacteria and fungi. chemsafetypro.com Perfluorodecanoate is known to be highly resistant to biodegradation. The same chemical stability that protects it from abiotic degradation also makes it a challenging substrate for microbial enzymes.

Conventional biological wastewater treatment processes have shown to be largely ineffective at removing or degrading PFDA. The microbial communities in these systems lack the necessary metabolic pathways to cleave the robust carbon-fluorine bonds. While some precursor compounds to PFAAs can undergo biotransformation, the fully fluorinated structure of perfluorodecanoate severely limits its susceptibility to microbial attack. researchgate.net This resistance to biodegradation is a key factor contributing to its accumulation in the environment.

Resistance to Abiotic Degradation (Hydrolysis, Photolysis)

Long-Range Environmental Transport Modeling

The persistence of perfluorodecanoate, coupled with its physical-chemical properties, facilitates its transport over long distances from its original sources. Modeling these transport dynamics is essential for understanding its global distribution.

Although perfluorodecanoate itself is not highly volatile, it can be transported through the atmosphere. This can occur through the atmospheric transport of volatile precursor compounds that can then degrade to form PFDA. rsc.orgresearchgate.net Additionally, PFDA can be associated with particulate matter and transported in the atmosphere, eventually being deposited in remote locations through wet and dry deposition. au.dkresearchgate.net

Wet deposition, primarily through rainfall, is considered a major pathway for the removal of PFAS from the atmosphere. au.dkresearchgate.net Modeling studies have shown that while a percentage of emitted PFAS is deposited near the source, a significant portion can be transported over long distances, leading to contamination in regions far from industrial activity. nih.gov

Table 1: Atmospheric Deposition of PFAS

| Deposition Type | Relative Importance | Associated PFAS |

|---|---|---|

| Wet Deposition (e.g., rain, snow) | Major removal pathway | Perfluorocarboxylic acids (PFCAs) including PFDA |

| Dry Deposition (e.g., particulate fallout) | Contributes to overall deposition | PFAS adsorbed to atmospheric particles |

Once deposited on land or directly into water bodies, perfluorodecanoate is mobile in aquatic systems. Its presence in surface waters like rivers and lakes, as well as in groundwater, is well-documented. battelle.orgnih.gov The transport of PFDA in these systems is governed by hydrological flow paths.

Surface water can carry PFDA over considerable distances, and the interaction between surface water and groundwater is a critical transport mechanism. battelle.orgnih.gov Contaminated surface water can infiltrate into underlying aquifers, leading to groundwater contamination. Conversely, contaminated groundwater can discharge into surface water bodies, further distributing the compound within a watershed. researchgate.netsunderlandlab.org The persistence of PFDA means that it can remain in these hydrological systems for extended periods, creating long-term sources of contamination. sunderlandlab.org

The vadose zone, the unsaturated region of soil and rock between the land surface and the top of the groundwater table, plays a crucial role in the transport of perfluorodecanoate to groundwater. nih.govresearchgate.net As a surfactant, PFDA exhibits complex behavior in this zone, influenced by adsorption to both solid surfaces and air-water interfaces. arizona.edunsf.gov

Adsorption to the air-water interface within the pores of unsaturated soil can be a significant retention mechanism, retarding the downward migration of PFDA. acs.orgarizona.edu This phenomenon can cause the vadose zone to act as a long-term reservoir of contamination, slowly releasing PFDA to the underlying groundwater over decades. nsf.govresearchgate.net The extent of retardation is influenced by factors such as soil type, water content, and the specific properties of the PFAS. nih.govacs.org

Table 2: Factors Influencing Vadose Zone Transport of Perfluorodecanoate

| Factor | Influence on Transport |

|---|---|

| Soil Organic Carbon | Increased adsorption to solid phase, retarding transport |

| Water Saturation | Lower saturation increases air-water interfacial area, enhancing retention |

| Soil Grain Size | Smaller grain size can increase surface area and retardation |

| pH | Lower pH can increase sorption of anionic PFAS |

Hydrological Transport in Surface Water and Groundwater Systems

Transformation Pathways of Precursors to Perfluorodecanoate

Perfluorodecanoate (PFDA) is a perfluoroalkyl carboxylic acid (PFCA) that persists in the environment due to the strength of its carbon-fluorine bonds, making it resistant to natural degradation processes like hydrolysis, photolysis, and biodegradation. epa.gov While direct industrial releases contribute to its presence, a significant pathway for the widespread environmental contamination of PFDA is the transformation of precursor compounds. nih.govnih.gov These precursors are polyfluoroalkyl substances that can be transported over long distances and subsequently break down into the more stable PFDA. nih.gov

Biotic and Abiotic Degradation of Fluorotelomer Alcohols and Other Precursors

A major class of precursors to PFCAs, including PFDA, are fluorotelomer alcohols (FTOHs). utoronto.caresearchgate.net These are polyfluorinated compounds used in the manufacturing of fluorinated polymers for various industrial and consumer applications. utoronto.ca FTOHs can be released into the environment and undergo both biological (biotic) and non-biological (abiotic) degradation to form PFCAs. nih.govresearchgate.net

Volatile precursors like FTOHs can undergo long-range atmospheric transport. nih.govresearchgate.net In the atmosphere, they can be oxidized by photochemically generated hydroxyl (OH) radicals, leading to the formation of a homologous series of PFCAs. researchgate.netconcawe.eu Modeling studies have estimated that the atmospheric degradation of FTOHs contributes significantly to the global levels of PFCAs. rsc.org

Biotic transformation is a key pathway for the formation of PFDA from its precursors. utoronto.ca This degradation can occur in various environments, including soil, sediment, and wastewater treatment plants (WWTPs). nih.govutoronto.cacanada.ca Studies on the aerobic biodegradation of 8:2 FTOH (a precursor to perfluorooctanoic acid, PFOA) serve as a model for the degradation of longer-chain FTOHs that form PFDA. utoronto.ca The general mechanism involves the microbial oxidation of the FTOH to a fluorotelomer aldehyde, which is then further oxidized to a fluorotelomer carboxylic acid (FTCA). utoronto.ca Through a process analogous to β-oxidation, these intermediates are transformed, ultimately yielding stable PFCAs. utoronto.ca For example, the biodegradation of 10:2 FTOH would be a pathway to forming PFDA.

Research has shown that microbial activity in activated sludge at WWTPs can lead to an increase in the mass flows of certain PFCAs, including PFDA, suggesting the transformation of precursors present in the wastewater stream. researchgate.net Both aerobic and anaerobic conditions can facilitate the breakdown of FTOHs, though the rates and intermediate products may differ. researchgate.netrsc.orgnih.gov Aerobic degradation is generally faster, while anaerobic processes can also lead to the formation of various poly- and perfluorinated metabolites. rsc.orgnih.gov

The table below summarizes key findings from studies on the degradation of FTOHs, which provides a model for understanding PFDA formation.

| Precursor Studied | Degradation Condition | Key Metabolites/Products | Research Finding |

| 8:2 FTOH | Aerobic microbial system | 8:2 FTCA, 8:2 FTUCA, PFOA | Demonstrated that FTOHs are potential sources of PFCAs through biotic degradation. The initial half-life was ~0.2 days per mg of initial biomass protein. utoronto.ca |

| 8:2 FTOH | Anaerobic activated sludge | 8:2 FTUA, 8:2 FTCA, PFOA, PFPeA, PFBA | Proposed a detailed anaerobic pathway involving oxidation and further transformation, identifying shorter-chain PFCAs as products for the first time in this context. nih.gov |

| Fluorotelomer Alcohols (general) | Atmosphere | Perfluorinated Carboxylic Acids (PFCAs) | Atmospheric degradation of volatile FTOHs is a likely contributor to the widespread presence of PFCAs in the environment. researchgate.net |

| Fluorotelomer-based compounds | Biological systems (microbes, rats, mice) | PFOA, PFNA, lower chain-length PFCAs | Reviews show that 8:2 FTOH metabolism universally forms PFOA and a smaller fraction of PFNA, with low overall yield due to multiple pathway branches. researchgate.net |

Isomeric Composition and Environmental Relevance

The manufacturing processes of per- and polyfluoroalkyl substances (PFAS) result in different isomeric compositions, which serve as a tool for source tracking in the environment. researchgate.neteurofins.com The two primary methods, electrochemical fluorination (ECF) and telomerization, produce distinct isomer profiles. eurofins.comresearchgate.net

Electrochemical Fluorination (ECF): This process creates a mixture of linear and branched isomers. For instance, PFOA produced via ECF typically consists of about 78% linear and 22% branched isomers. eurofins.com Similar ratios are expected for other PFCAs and their precursors made with this method. researchgate.net

Telomerization: This process primarily produces linear isomers. nih.govrsc.org

The presence and ratio of linear to branched isomers of PFDA in environmental samples can, therefore, indicate the original manufacturing source. rsc.org For example, a high proportion of branched PFDA isomers would suggest a historical ECF source, while a predominance of the linear isomer points to telomer-based sources or atmospheric degradation of telomer-based precursors. nih.govrsc.org In some house dust samples, minor branched isomers of PFDA have been detected, which are thought to be residuals from ECF manufacturing. nih.gov

The isomeric structure also influences the environmental transport and fate of PFDA. Research suggests that linear and branched isomers have different physicochemical properties. researchgate.netacs.org Linear PFAS isomers tend to sorb more readily to soil and sediment, whereas branched isomers are often more mobile in water. researchgate.netacs.org This differential partitioning affects their distribution in various environmental compartments. nih.gov Furthermore, linear isomers are often found to be more bioaccumulative in organisms compared to their branched counterparts, leading to an enrichment of linear PFDA in biota. acs.orgacs.org This difference in bioaccumulation potential is a critical consideration for assessing the ecological risk of PFDA isomers.

The table below details the characteristics and environmental implications of PFDA isomers.

| Isomer Type | Typical Source | Environmental Behavior | Relevance |

| Linear | Telomerization, ECF | Higher sorption to soil/sediment; more bioaccumulative in biota. researchgate.netacs.org | Predominantly found in wildlife and humans; its prevalence can indicate exposure via the food chain. acs.orgoup.com |

| Branched | Electrochemical Fluorination (ECF) | More mobile in water; generally less bioaccumulative. researchgate.netacs.org | Presence in water can indicate direct contamination from historical ECF-based products. Its lower bioaccumulation may result in different toxicokinetic profiles. researchgate.netoup.com |

Bioaccumulation and Trophic Transfer in Ecological Systems

Bioaccumulation Potential in Aquatic Biota

The bioaccumulative nature of sodium perfluorodecanoate and other long-chain PFAS raises significant concerns for aquatic ecosystems. uri.edunih.gov These substances can enter aquatic environments through various pathways, including industrial discharges and wastewater treatment plant effluents.

Accumulation in Invertebrates, Fish, and Amphibians

Studies have shown that sodium perfluorodecanoate is readily taken up by a range of aquatic organisms. In a laboratory setting simulating a freshwater food chain, PFDA was found to be the most accumulative among several tested PFAS in periphyton, mayfly larvae, and zebrafish. nih.govbiorxiv.org All tested PFAS were more concentrated in periphyton than in the surrounding water, and four out of six, including PFDA, were further concentrated in mayfly larvae that fed on the periphyton. nih.govbiorxiv.org

In field studies, PFDA has been detected in various aquatic species. For instance, in the Yadkin-Pee Dee River system, 14 different PFAS, including PFDA, were found in aquatic insects and fish tissues. nih.gov Similarly, research on the impact of aqueous film-forming foam (AFFF) in marine environments revealed the presence of PFDA in marine invertebrates. acs.org A 56-day study with green mussels demonstrated that PFDA has a high bioaccumulation factor. nih.gov

The accumulation of these compounds is influenced by their chemical properties, such as chain length. Long-chain PFAS like PFDA tend to have a higher bioaccumulation potential than their short-chain counterparts. mdpi.com

Biomagnification in Aquatic Food Webs

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. Several studies have provided evidence for the biomagnification of PFDA in aquatic food webs. nih.govnih.govmpg.de

In a study of a freshwater food web, the trophic magnification factor (TMF) for several PFAS, including PFDA, was investigated. TMF values greater than one indicate that a substance is biomagnifying. nih.gov Research in the Yadkin-Pee Dee River food web demonstrated the prevalence of PFAS and their potential for trophic transfer. nih.gov Similarly, a study on a simple food chain of periphyton, mayflies, and zebrafish showed that PFAS concentrations in zebrafish were significantly correlated with those in the mayfly larvae they consumed, with high assimilation efficiencies for all tested compounds. nih.govbiorxiv.org The biomagnification potential of PFAS is often linked to their carbon chain length, with long-chain compounds like PFDA showing a greater tendency to biomagnify. researchgate.netbver.co.kr

Bioaccumulation in Higher Trophic Levels (Marine Mammals, Seabirds)

As a result of biomagnification, top predators in aquatic ecosystems can accumulate high concentrations of sodium perfluorodecanoate. PFDA has been consistently detected in various marine mammals and seabirds. mpg.defrontiersin.org

Studies on seabirds from the U.S. Atlantic Coast and Iceland have identified PFDA in their tissues, highlighting them as important indicators of PFAS contamination. mpg.deacs.org For example, long-chain PFCAs, including PFDA, were consistently detected in all samples from common and Brünnich's guillemots in Iceland. mpg.de In some cases, the pattern of PFAS accumulation can differ between species and locations, reflecting variations in diet and exposure. frontiersin.org

Marine mammals also exhibit significant bioaccumulation of PFDA. Research on cetaceans from the South China Sea revealed the presence of various PFAS, including PFDA, in their liver samples. nih.gov The concentrations of some PFCAs showed increasing trends over time. nih.gov The binding of these compounds to proteins in the blood and liver contributes to their retention and accumulation in these animals. researchgate.net

Cellular and Tissue Distribution in Organisms (Excluding Human Clinical)

The distribution of sodium perfluorodecanoate within an organism is not uniform, with certain tissues and cellular components showing higher affinities for the compound.

Protein Binding Mechanisms and Organ Localization

The accumulation of sodium perfluorodecanoate in specific organs is largely driven by its interaction with proteins. Unlike many other persistent organic pollutants that accumulate in fatty tissues, PFAS, including PFDA, have a high affinity for proteins. researchgate.net This leads to their localization in well-perfused tissues such as the liver, kidney, and blood. pic.intconcawe.eumdpi.com

The binding of PFAS to proteins like serum albumin and liver fatty acid-binding protein (LFABP) is a key mechanism governing their distribution and retention in the body. nih.govresearchgate.neturi.edu The interaction is influenced by both the hydrophobic perfluorinated tail and the polar headgroup of the PFAS molecule. researchgate.net Studies have shown that the binding of anionic PFAS to proteins like bovine serum albumin (BSA) and human plasma proteins can be concentration-dependent. nih.gov In rats, perfluorodecanoate has been shown to accumulate primarily in the liver in both males and females. researchgate.net

The molecular structure of PFAS, particularly the length of the carbon chain, affects its binding affinity. researchgate.net The amphiphilic nature of these molecules also suggests they can interact with and insert into cell membranes, potentially affecting membrane properties and cellular functions. acs.org

Comparative Bioaccumulation Across Species and Trophic Levels

The bioaccumulation of sodium perfluorodecanoate varies significantly across different species and trophic levels, reflecting differences in metabolism, diet, and exposure pathways. frontiersin.orgacs.org

As discussed previously, PFDA biomagnifies in aquatic food webs, leading to higher concentrations in predators compared to their prey. nih.govnih.govmpg.de For example, in a study of an Antarctic ecosystem, the PFAS pattern in South Polar Skuas differed from that of their prey, indicating bioaccumulation. frontiersin.org

Differences in bioaccumulation are also observed between species at the same trophic level. These can be attributed to factors such as species-specific elimination rates and metabolic capabilities. frontiersin.org For instance, the elimination of PFAS can differ between aquatic and air-breathing organisms. Fish can eliminate some PFAS through their gills, a pathway not available to terrestrial and marine mammals. pic.int

The table below presents a summary of research findings on the bioaccumulation of Sodium Perfluorodecanoate across different organisms and trophic levels.

| Organism/Trophic Level | Key Findings on Sodium Perfluorodecanoate (PFDA) Bioaccumulation | References |

| Periphyton (Primary Producer) | Concentrates PFDA from the surrounding water. | nih.govbiorxiv.org |

| Invertebrates (Primary/Secondary Consumer) | Accumulates PFDA from diet (periphyton) and water; high bioaccumulation factor observed in mussels. | nih.govbiorxiv.orgnih.govacs.orgnih.gov |

| Fish (Secondary/Tertiary Consumer) | Accumulates PFDA from diet (invertebrates); concentrations correlate with those in their food source. | nih.govbiorxiv.orgnih.gov |

| Seabirds (Higher Trophic Level) | Significant bioaccumulation of PFDA detected in tissues, indicating trophic transfer. | mpg.defrontiersin.orgacs.org |

| Marine Mammals (Higher Trophic Level) | PFDA found in liver tissues, with concentrations showing potential temporal increases. | nih.govresearchgate.net |

Modeling Approaches for Trophic Transfer Dynamics

The trophic transfer of Sodium Perfluorodecanoate (PFDA) and other per- and polyfluoroalkyl substances (PFAS) through ecological food webs is a complex process. To better understand and predict how these substances accumulate in organisms and magnify up the food chain, scientists employ various modeling approaches. These models are crucial tools for assessing the environmental risk of these persistent chemicals.

Quantification of Trophic Magnification Factors (TMFs)

Trophic Magnification Factors (TMFs) are a key metric used to quantify the biomagnification of a chemical in a food web. wayne.edu A TMF greater than 1 indicates that the concentration of the substance increases as it moves up through the trophic levels, signifying that it biomagnifies. acs.orgpops.int Conversely, a TMF less than 1 suggests that the substance is not magnifying and may even be diluted. The European Union Water Framework Directive has adopted the TMF as a standard metric for evaluating the biomagnification of organic contaminants. oup.com

The calculation of TMF involves a linear regression of the log-transformed, and often lipid-normalized, contaminant concentrations against the trophic level of the organisms in the food web. mdpi.com The trophic level is typically determined using stable isotope analysis of nitrogen (δ¹⁵N). mdpi.com The TMF is then calculated as 10 raised to the power of the slope of this regression line (TMF = 10^b). oup.commdpi.com

Several factors can influence the calculated TMF values, including the biological and environmental characteristics of the ecosystem, sampling biases, and the chemical properties of the compound itself. oup.com For PFAS like PFDA, which are more proteinophilic than lipophilic, normalization to total protein or albumin concentrations can provide a more accurate representation of their trophic magnification. acs.org

Research has demonstrated the trophic magnification of PFDA in various ecosystems. For instance, a study in Taihu Lake, China, reported a TMF of 2.43 for PFDA, indicating its biomagnification in that freshwater food web. acs.orgnih.gov Similarly, a study on a subtropical food web also observed trophic magnification for PFDA. researchgate.netresearchgate.net In a terrestrial avian food web, chemical activity-based TMFs showed that PFDA biomagnified. acs.org

Below is a table summarizing TMF values for PFDA and other PFAS from a study in a freshwater lake:

| Compound | Trophic Magnification Factor (TMF) |

| Perfluorodecanoate (PFDA) | 2.43 |

| Perfluorododecanoate (PFDoA) | 2.68 |

| Perfluorooctanesulfonate (PFOS) | 3.46 |

| Data from a study in Taihu Lake, China. acs.orgnih.gov |

Predictive Models for Bioaccumulation

Predictive models for bioaccumulation aim to estimate the extent to which a chemical will accumulate in an organism from its environment. For PFAS, traditional models based on octanol-water partition coefficients (Kow) are often inappropriate due to the unique chemical properties of these substances, which tend to bind to proteins rather than lipids. pops.intpops.int

Modern bioaccumulation models for PFAS incorporate a mass balance approach, considering various uptake and elimination pathways for both water-respiring and air-breathing organisms. acs.org These models account for partitioning into different biological compartments, including albumin, structural proteins, and membranes. acs.org Key parameters in these models include albumin-water and membrane-water distribution coefficients, as well as renal clearance rates, which can significantly influence the bioaccumulation potential of a substance. acs.org

Mechanistic food web bioaccumulation models have been developed and evaluated for PFAS. acs.org These models can predict bioaccumulation factors (BAFs) and biomagnification factors (BMFs) with reasonable accuracy when compared to observed field data. acs.org For example, models have been used to predict PFAS concentrations in the food webs of the Arctic and Lake Ontario. acs.org

More recently, machine learning (ML) models have emerged as a powerful tool for predicting the bioaccumulation of PFAS. acs.org ML approaches, such as Random Forest (RF) and Extreme Gradient Boosting (XGB) models, can identify complex relationships in data without a priori assumptions. acs.orgnih.gov These models have been successfully used to predict plant uptake and translocation of PFAS, with high accuracy. acs.orgnih.gov For instance, one study found that an XGB model could predict bioaccumulation factors in various plant tissues with high coefficients of determination (R² = 0.82-0.93). nih.gov

The following table showcases the predictive performance of different machine learning models for plant uptake of PFAS:

| Model | R² for Root Concentration Factor (RCF) | R² for Stem Concentration Factor (SCF) | R² for Translocation Factor (TF) |

| Random Forest (RF) | 0.7683 | 0.7006 | 0.9528 |

| Support Vector Machine (SVM) | Poor performance | Poor performance | Poor performance |

| Data from a study on predicting plant uptake of PFAS using machine learning. acs.org |

These advanced modeling techniques are crucial for understanding the environmental fate of Sodium Perfluorodecanoate and for developing effective risk assessment and management strategies.

Synthesis, Derivatization, and Degradation Research Methodologies for Perfluorodecanoate

Chemical Synthesis Pathways and Isomerism

The industrial production of per- and polyfluoroalkyl substances (PFAS), including sodium perfluorodecanoate, has historically relied on two primary methods: electrochemical fluorination (ECF) and telomerization. concawe.euacs.org These processes differ significantly in the isomeric purity of the final products.

Electrochemical Fluorination (ECF) and Isomer Formation

Electrochemical fluorination, a process historically used by major manufacturers, involves passing an electric current through a solution of a chemical feedstock in anhydrous hydrogen fluoride (B91410). concawe.euacs.org This free-radical process leads to the replacement of hydrogen atoms with fluorine atoms. acs.org However, the high energy of the process can cause fragmentation and rearrangement of the carbon chain. concawe.eu

As a result, ECF produces a complex mixture of linear and branched isomers. cdc.govitrcweb.org For perfluoroalkyl carboxylates (PFCAs) like perfluorodecanoate (PFDA), the linear isomer is typically the most abundant, but a significant portion consists of various branched isomers. riwa-rijn.orgscholaris.ca For instance, in the case of the closely related perfluorooctanoate (PFOA), ECF products were found to be approximately 78% linear and 22% branched. acs.org This mixture can also contain homologues with different chain lengths and other by-products. concawe.eu The presence of a characteristic pattern of branched isomers can be an indicator of materials produced via ECF. oup.com

Telomerization Processes and Linear Isomer Production

In contrast to ECF, telomerization is a synthetic route that yields isomerically pure products, which are typically linear. scispace.comnih.govacs.org This process involves the reaction of a "telogen," such as a perfluoroalkyl iodide, with a "taxogen," which is usually an unsaturated compound. acs.org The resulting product retains the linear structure of the starting materials. oup.com

Telomerization has become the predominant manufacturing process for PFCAs since the phase-out of many ECF-based production lines. acs.orgnih.gov While this method produces primarily linear isomers, it can result in a mixture of different perfluoroalkyl chain lengths. nih.gov Therefore, the presence of almost exclusively linear isomers of perfluorodecanoate in environmental or biological samples may suggest a source related to telomer-based products. cdc.govnih.gov

Advanced Degradation and Remediation Research

The high stability of the carbon-fluorine bond makes perfluorinated compounds like sodium perfluorodecanoate resistant to conventional degradation methods. epa.gov This has spurred research into advanced technologies for their decomposition and removal from the environment.

Oxidative and Reductive Decomposition Studies

Both advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) have been investigated for the degradation of PFAS. mdpi.com Oxidative methods often involve the generation of highly reactive species like sulfate (B86663) radicals. researchgate.net Studies have shown that heat-activated persulfate can degrade long-chain PFCAs, which decompose in a stepwise manner to form shorter-chain intermediates by losing CF2 units. researchgate.net

Reductive decomposition pathways are also being explored. These methods often utilize hydrated electrons (e_aq⁻) to break the strong C-F bonds. researchgate.net Research has demonstrated that photo-reductive processes, such as using iodide under UV irradiation, can lead to the decomposition of PFCAs into shorter-chain perfluorinated intermediates. researchgate.net The efficiency of these degradation processes can be influenced by factors such as temperature and pH. researchgate.netresearchgate.net

Investigation of Electron-Beam Technology for Defluorination

Electron-beam (e-beam) technology is an emerging and effective method for the degradation of persistent organic pollutants, including PFAS. osti.govmdpi.com This technology utilizes high-energy electrons to irradiate a sample, generating both highly oxidizing and reducing species simultaneously within the water matrix itself, without the need for chemical additives. osti.govclu-in.org

Research has shown that e-beam treatment can achieve significant degradation of PFCAs, with studies demonstrating over 90% removal of PFOA under optimized conditions. osti.govnih.gov The process leads to defluorination, breaking the C-F bonds and ultimately mineralizing the compounds. nih.gov The effectiveness of e-beam technology can be influenced by the applied dose, pH, and the presence of other substances in the water. osti.govmdpi.com Studies have indicated that alkaline conditions can favor the degradation of PFAS by e-beam. osti.gov

Adsorption Mechanisms on Novel Materials (e.g., Boron Nitride Nanosheets)

In addition to destructive technologies, the removal of PFAS from water through adsorption onto novel materials is an active area of research. mdpi.comuwmrf.org Among these, porous hexagonal boron nitride nanosheets (h-BNs) have shown significant promise for the adsorption of perfluorodecanoate (PFDA). rsc.orgresearchgate.net

Studies have demonstrated that h-BNs exhibit fast sorption kinetics for PFDA. rsc.org The primary adsorption mechanisms are believed to be electrostatic and hydrophobic interactions. researchgate.netrsc.org The adsorption capacity of h-BNs for PFDA has been found to be higher than for shorter-chain PFAS, likely due to the longer fluorinated chain of PFDA. researchgate.net Research has also shown that the spent h-BNs can be regenerated by calcination, during which the adsorbed PFDA is thermally decomposed. rsc.orgresearchgate.net The addition of calcium hydroxide (B78521) during calcination can help to capture the fluorine as calcium fluoride, mitigating the release of fluorinated gases. rsc.org

Interactive Data Table: Adsorption of Perfluorodecanoate (PFDA) on Porous Hexagonal Boron Nitride Nanosheets

| Parameter | Value | Reference |

| Adsorbent | Porous hexagonal Boron Nitride nanosheets (h-BNs) | rsc.org |

| Target Compound | Perfluorodecanoate (PFDA) | rsc.org |

| Initial PFDA Concentration | 50 mg L⁻¹ | rsc.org |

| Adsorbent Concentration | 0.2 g L⁻¹ | rsc.org |

| pH | 6.0 | rsc.org |

| Adsorption Capacity | ~0.72 mg m⁻² | rsc.org |

| Regeneration Method | Calcination at 600 °C for 20 min | rsc.orgresearchgate.net |

| Regeneration Additive | Calcium hydroxide | rsc.org |

Microbial Biotransformation and Biodegradation Research

Research into the microbial breakdown of sodium perfluorodecanoate, and its corresponding acid form perfluorodecanoate (PFDA), reveals a compound highly resistant to biodegradation. epa.gov The stability of the perfluoroalkyl chain, characterized by strong carbon-fluorine (C-F) bonds, presents a significant barrier to microbial metabolism. researchgate.net Consequently, studies investigating the direct microbial degradation of PFDA are limited, with much of the research focusing on its formation as a stable end-product from the biotransformation of precursor polyfluoroalkyl substances. nih.govca.gov

Evidence suggests that perfluoroalkyl acids (PFAAs) are generally recalcitrant to breakdown under both aerobic and anaerobic conditions. researchgate.netnih.gov For instance, investigations using anaerobic cultures found that PFDA concentrations remained unchanged over the incubation period, indicating its persistence in such environments. escholarship.org While some studies monitoring mass flows in wastewater treatment facilities have recorded a decrease for perfluorodecanoate, the precise mechanisms for this reduction remain to be fully elucidated. mdpi.com

The primary focus of biotransformation research involving PFDA has been its emergence as a terminal degradation product from larger, more complex fluorinated molecules, known as precursors. researchgate.net These precursors, which contain non-fluorinated parts, are more susceptible to microbial attack. researchgate.net Microorganisms can metabolize these non-fluorinated sections, leading to a cascade of reactions that ultimately yields persistent PFAAs like PFDA. ca.gov

A key research area has been the study of fluorotelomer-based compounds. For example, studies using activated sludge from wastewater treatment plants have demonstrated the biotransformation of 10:2 fluorotelomer carboxylic acid (10:2 FTCA) and 10:2 fluorotelomer unsaturated carboxylic acid (10:2 FTUCA). In these microbial systems, 10:2 FTCA was shown to transform into PFDA as the sole perfluorinated product. ca.gov Similarly, 10:2 FTUCA degraded to form PFDA, with trace amounts of perfluorononanoate (PFNA) also detected. ca.gov The biodegradation of certain fluoroacrylate polymer products in aerobic soils has also been identified as a potential source of PFDA in the environment. researchgate.net

The table below summarizes key research findings on the microbial transformation of precursor compounds that result in the formation of PFDA.

Table 1: Microbial Biotransformation of Precursor Compounds to Perfluorodecanoate (PFDA)

| Precursor Compound | Microbial System | Key Transformation Products |

|---|---|---|

| 10:2 Fluorotelomer Carboxylic Acid (10:2 FTCA) | Activated Sludge | Perfluorodecanoate (PFDA) |

| 10:2 Fluorotelomer Unsaturated Carboxylic Acid (10:2 FTUCA) | Activated Sludge | Perfluorodecanoate (PFDA), Perfluorononanoate (PFNA) (trace) |

| Fluoroacrylate Polymer Product | Aerobic Soils | Perfluorodecanoate (PFDA), Perfluorooctanoate (PFOA), Perfluorononanoate (PFNA), Perfluoroundecanoate (PFU) |

Direct investigations into PFDA's biodegradability highlight its persistence, as detailed in the following table.

Table 2: Research on the Persistence of Perfluorodecanoate (PFDA) in Microbial Systems

| Microbial System/Environment | Experimental Conditions | Key Findings |

|---|---|---|

| Anaerobic Microcosms | Anaerobic | Concentrations of PFDA remained unchanged, indicating persistence. escholarship.org |

| Municipal Wastewater Treatment Plant | Not Specified | A decrease in the mass flow of perfluorodecanoate was recorded. mdpi.com |

Analytical Chemistry and Environmental Monitoring Techniques for Perfluorodecanoate

Chromatographic and Spectrometric Quantification Methods

Advanced analytical techniques, primarily combining chromatography for separation with mass spectrometry for detection, are the cornerstones of perfluorodecanoate analysis. nih.gov These methods offer the high sensitivity and selectivity required for trace-level quantification in complex samples. nelac-institute.orgwaters.com

While less common than liquid chromatography-based methods for ionic perfluoroalkyl substances (PFAS), gas chromatography-mass spectrometry (GC-MS) plays a crucial role in the isomer-specific analysis of perfluorocarboxylic acids (PFCAs) like PFDA. nih.govnih.gov A key advantage of GC-MS is its high chromatographic resolution, which is essential for separating different structural isomers. scispace.com

To make the non-volatile PFCAs suitable for GC analysis, a derivatization step is necessary to convert them into more volatile forms. nih.gov This often involves esterification or amidation. nih.gov For instance, a method involving derivatization to anilides followed by GC analysis has been developed for C4–C12 PFCAs in surface water. nih.gov

Research has demonstrated the successful use of GC-MS to resolve constitutional isomers of derivatized PFCAs (from 8 to 13 carbons) in environmental samples. nih.gov For example, a study on polar bear liver samples utilized GC-MS to determine the isomer profiles of several PFCAs, including PFDA. nih.gov This analysis revealed the presence of branched isomers of perfluorodecanoate, suggesting contributions from electrochemical fluorination (ECF) sources. nih.gov However, the relatively low percentage of branched isomers compared to standards may indicate input from sources that produce exclusively linear isomers. nih.gov

A study proposing targeted methods using GC coupled to tandem mass spectrometry (GC-MS/MS) was developed to measure human plasma protein binding and hepatocyte clearance in 73 PFAS, including PFDA. chromatographyonline.com

Table 1: GC-MS Method Parameters for PFCA Isomer Analysis

| Parameter | Details |

|---|---|

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Derivatization | Required to increase volatility (e.g., esterification, amidation) |

| Key Advantage | High chromatographic resolution for isomer separation |

| Application | Isomer-specific analysis, source apportionment |

| Example | Resolution of linear and branched isomers of PFDA in polar bear liver |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and accepted method for the quantification of perfluorodecanoate and other PFAS in a variety of matrices. nelac-institute.orgrsc.orgmdpi.com This technique is favored for its high sensitivity and selectivity, allowing for the detection of trace levels of these compounds. nelac-institute.orgwaters.com The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of specificity, which is crucial when analyzing complex environmental and biological samples. epa.gov

LC-MS/MS methods are employed in standard regulatory protocols, such as US EPA Method 8327 for groundwater, surface water, and wastewater, and US EPA Method 537.1 for drinking water, both of which include perfluorodecanoate as a target analyte. mdpi.com These methods typically involve solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences prior to instrumental analysis. nelac-institute.orgrsc.org However, direct injection methods without SPE have also been developed to increase sample throughput and reduce potential contamination. nelac-institute.org

The performance of LC-MS/MS allows for the achievement of low limits of detection (LOD), often in the low nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range for water samples. nelac-institute.orgrsc.org For example, one validated method for various water matrices reported method detection limits for PFDA between 0.5 and 17 ng/L. rsc.org Another study using LC-ion trap mass spectrometry reported limits of quantitation (LOQ) for PFDA in water as low as 0.5 ng/L. nih.gov

Table 2: LC-MS/MS Performance for Perfluorodecanoate Analysis in Water

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nelac-institute.orgrsc.org |

| Primary Use | Trace-level quantification | waters.com |

| Method Detection Limits (MDLs) | 0.58–15.15 ng L−1 (River Water) | rsc.org |

| Method Detection Limits (MDLs) | 0.65–17.7 ng L−1 (Seawater) | rsc.org |

| Limits of Quantitation (LOQs) | 0.5 ng/L (Water) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Resolution

Method Development for Complex Environmental Matrices

The accurate determination of perfluorodecanoate in diverse environmental compartments requires robust methods that can handle the complexity of different sample types.

The development of effective sampling and extraction protocols is a critical first step in the analysis of perfluorodecanoate from environmental matrices. clu-in.org The choice of method depends heavily on the specific matrix being analyzed.

Water: For aqueous samples, solid-phase extraction (SPE) is a common and effective technique for concentrating perfluorodecanoate and other PFAS, and removing interfering substances. rsc.orgnih.gov Weak anion exchange (WAX) cartridges are frequently used for this purpose. researchgate.net

Soil and Sediment: The extraction of perfluorodecanoate from solid matrices like soil and sediment often involves solvent extraction, sometimes assisted by ultrasonication. pops.intacs.org Methanol is a commonly used solvent for this purpose. pops.int ASTM Method D7968-14 provides a standardized test method for the determination of perfluorinated compounds, including PFDA, in soil using LC/MS/MS. iteh.ai The extraction from soil can be influenced by the soil's properties, with PFAAs readily leaching from some soil types. uq.edu.au

Biota: Analyzing perfluorodecanoate in biological tissues, such as fish or marine mammals, requires rigorous extraction methods to separate the analyte from the complex biological matrix. helcom.finih.gov Methods can include liquid-solid extraction with solvents like methyl tert-butyl ether (MTBE), often in the presence of an ion-pairing reagent. nih.gov Acetonitrile and ultrasonication have also been used for extracting PFAS from biota. acs.org Liver is often the preferred tissue for monitoring due to the accumulation of these compounds. helcom.fi

Interlaboratory comparison studies and robust quality assurance (QA) programs are essential for ensuring the reliability and comparability of perfluorodecanoate measurement data across different laboratories. core.ac.ukepa.gov These studies help to identify and address potential issues such as laboratory contamination, incomplete recoveries, and instrumental interference, which can lead to inaccuracies in results. core.ac.uk

Several interlaboratory studies have been conducted to assess the proficiency of laboratories in analyzing PFAS, including perfluorodecanoate, in various matrices like human plasma, blood, and food samples. core.ac.ukfhi.no For instance, a worldwide interlaboratory study on PFCs in human plasma and blood highlighted variations in results among participating laboratories, with coefficients of variation (CV) for some compounds being quite high. core.ac.uk Another study focused on POPs in food included perfluorodecanoate in a perch sample as part of its comparison. fhi.no

Quality assurance project plans (QAPPs) are crucial for outlining study objectives and the procedures to be followed to achieve them, ensuring data quality. wa.govwa.gov These plans detail aspects such as measurement performance criteria, quality control checks, and data review procedures. epa.gov Key quality control elements include the analysis of procedural blanks, laboratory control samples, and matrix spikes to monitor for contamination, accuracy, and precision. rsc.orgwww.gov.uk

The availability of high-quality reference standards and certified reference materials (CRMs) is fundamental for the accurate quantification of perfluorodecanoate. zeptometrix.comesslabshop.com These materials are used for instrument calibration, method validation, and as part of ongoing quality control procedures. restek.comphenomenex.com

Certified reference materials are available for perfluorodecanoate in various formats, including single-compound solutions and multi-component mixes. zeptometrix.comrestek.com These standards are often provided in a solvent like methanol. zeptometrix.comrestek.com For example, EPA Method 537.1 includes an 18-component calibration standard that contains perfluorodecanoic acid. restek.com

CRMs are also being developed for complex matrices like soil. labmix24.com For instance, a CRM for PFAS in soil is designed for use with methods like EPA 1633 and contains a certified value for perfluorodecanoate. labmix24.com The National Institute of Standards and Technology (NIST) is actively involved in conducting interlaboratory studies to support the development of reference materials for PFAS in various environmental matrices. nist.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Perfluorobutanoic acid | PFBA |

| Perfluorobutanesulfonic acid | PFBS |

| Perfluorocarboxylic acid | PFCA |

| Perfluorodecanoic acid | PFDA |

| Perfluoroheptanoic acid | PFHpA |

| Perfluorohexanoic acid | PFHxA |

| Perfluorohexane sulfonate | PFHxS |

| Perfluorononanoic acid | PFNA |

| Perfluorooctanesulfonamide | PFOSA |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctanesulfonic acid | PFOS |

| Perfluorotridecanoate | PFTrDA |

| Perfluoroundecanoate | PFUdA |

| Sodium perfluorodecanoate | |

| Methyl tert-butyl ether | MTBE |

| Tetrabutylammonium hydrogensulfate | TBA |

Ecological Impact and Mechanistic Toxicology Research Excluding Human Clinical

Molecular and Cellular Mechanisms of Action

Sodium perfluorodecanoate exerts its biological effects by interacting with various cellular and molecular pathways. Key mechanisms identified include the activation of specific nuclear receptors, induction of metabolic enzymes, and the generation of oxidative stress.

Sodium perfluorodecanoate is a known agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). researchgate.net PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. researchgate.net The activation of PPARα by compounds like PFDA is considered a key molecular initiating event that can lead to a cascade of downstream effects. researchgate.net

Activation of PPARα by PFDA leads to the altered expression of genes involved in fatty acid transport and oxidation. researchgate.net Studies in rodents have shown that this interaction can disrupt lipid metabolism, potentially leading to conditions such as hepatic steatosis (fatty liver). researchgate.net While many of the effects of PFDA are mediated through PPARα, some studies suggest that other toxicity pathways, independent of PPARα, are also involved. nih.gov For instance, research on perfluorododecanoic acid (PFDoA) has shown that PPARα activation plays a role in suppressing the production of reactive oxygen species in hepatocytes. researchgate.net

Cytochrome P450 (CYP) enzymes are a family of proteins essential for the metabolism of a wide range of foreign compounds (xenobiotics). frontiersin.org The induction of these enzymes can alter the metabolic processing of other substances, potentially leading to therapeutic failure of drugs or toxicity from increased formation of reactive metabolites. evotec.comnih.gov

Research has demonstrated that sodium perfluorodecanoate can induce the expression of specific cytochrome P450 enzymes. In mouse liver, exposure to PFDA has been shown to increase the expression of Cyp2B10 and Cyp4A14. The induction of CYP enzymes is a transcriptional process, meaning it is a slower response compared to enzyme inhibition. nih.gov This upregulation of CYP enzymes is a key consideration in assessing the toxicological profile of chemical compounds. europa.eu

A significant mechanism of sodium perfluorodecanoate toxicity is the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.govmdpi.com This can lead to cellular damage, including lipid peroxidation and DNA damage. nih.gov

Studies in mouse hepatocytes have shown that PFDA exposure leads to an increase in ROS content, resulting in oxidative damage to DNA. nih.gov This is further evidenced by observed DNA strand breaks and an increase in 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker for oxidative DNA damage. nih.gov The toxic effects are linked to membrane disruption and oxidative damage, with PFDA affecting the activity of antioxidant enzymes such as catalase. nih.govresearchgate.net

| Observed Effect | Organism/System | Key Findings |

| Increased Reactive Oxygen Species (ROS) | Mouse Hepatocytes | PFDA exposure caused a significant increase in intracellular ROS levels. nih.gov |

| DNA Damage | Mouse Hepatocytes | Confirmed DNA strand breaks via comet assay and increased 8-OHdG content. nih.gov |

| Lipid Peroxidation | Erythrocytes | Interactions with PFDA can lead to lipid peroxidation. |

| Altered Antioxidant Enzyme Activity | Mouse Hepatocytes | PFDA exposure affected the structure and reduced the activity of catalase. nih.gov |

Aquatic Ecotoxicological Studies and Effects

The persistence of sodium perfluorodecanoate in aquatic environments raises concerns about its impact on aquatic organisms. nih.gov Research has focused on various endpoints, including reproduction, development, growth, and survival in different aquatic species. nih.gov

Sodium perfluorodecanoate is recognized for its potential to cause reproductive and developmental toxicity in aquatic life. epa.govnih.gov Studies have identified it as a potent teratogen, a substance that can cause developmental malformations. frontiersin.org

In zebrafish (Danio rerio), perfluorodecanoic acid (PFDA) has been identified as the most potent teratogen among several other PFAS compounds studied. frontiersin.org General studies on PFAS have shown that these chemicals can lead to a variety of adverse outcomes in aquatic organisms, including reproductive toxicity and developmental defects. nih.gov For example, exposure of the green mussel (Perna viridis) to a mixture of PFAS including PFDA resulted in immunotoxic effects. In animal models, PFDA exposure has been linked to decreased fetal weight and effects on male and female reproductive organs. epa.gov

| Endpoint | Organism | Observed Effect |

| Developmental Toxicity | Zebrafish (Danio rerio) | PFDA identified as a potent teratogen. frontiersin.org |

| Immunotoxicity | Green Mussel (Perna viridis) | Exposure to a mixture containing PFDA showed immunotoxic effects. |

| Reproductive Toxicity | General Animal Models | Associated with decreased uterus weight and altered estrous cycles in rats. epa.gov |

| Developmental Toxicity | General Animal Models | Associated with dose-dependent decreases in fetal weight in mice. epa.gov |

The toxicity of sodium perfluorodecanoate extends to primary producers and microorganisms at the base of the aquatic food web, such as algae and bacteria. polyu.edu.hk Inhibition of their growth can have cascading effects throughout the ecosystem.

Studies on other PFAS have shown that they can inhibit the growth of green algae and cause membrane disruption and oxidative stress in bacteria like Escherichia coli. nih.govpolyu.edu.hk The U.S. Environmental Protection Agency (EPA) has established an acute freshwater benchmark for PFDA, providing a guideline for concentrations that may be harmful to aquatic life. epa.gov

| Test Type | Species | Value | Reference |

| Acute Freshwater Benchmark | Aquatic Life | 0.50 mg/L | bhfs.com |

| 30-minute EC50 (Bioluminescence) | Photobacterium phosphoreum (bacterium) | 260 - 3150 mg/L (for PFOA salts) | canada.ca |

| 72-hour EC50 (Growth Inhibition) | Pseudokirchneriella subcapitata (alga) | >100 mg/L (for Metformin, for context) | astrazeneca.com |

Influence of Environmental Factors on Ecotoxicity (e.g., pH, Co-contaminants)

The ecotoxicity of Sodium Perfluorodecanoate, like other per- and polyfluoroalkyl substances (PFAS), is not static but is significantly influenced by various environmental factors that can alter its bioavailability, transport, and toxic potential in ecosystems. Key factors include the pH and salinity of the water and the presence of other pollutants (co-contaminants).

Influence of pH: The acidity or alkalinity of the environment plays a crucial role in the behavior of Sodium Perfluorodecanoate. As a salt of a strong acid (Perfluorodecanoic acid, PFDA), it is expected to fully dissociate in aqueous solutions across a typical environmental pH range of 4 to 9. frontiersin.orgepa.govregulations.gov The solubility and partitioning of PFDA are pH-dependent. epa.gov Studies have shown that as the solution pH decreases, the soil-water partitioning coefficients (K_d) of long-chain PFAS like PFDA increase. acs.org This indicates a stronger binding to soil and sediment in more acidic conditions, which can affect its mobility and availability to organisms. acs.org Long-chain PFAS have been found to be more sensitive to changes in solution pH compared to their short-chain counterparts. acs.org This pH-dependent behavior is attributed to changes in the surface chemistry of soil and sediment, which affects electrostatic interactions with the anionic PFAS molecules. acs.org

Influence of Salinity: Salinity levels in aquatic environments can modulate the bioconcentration and, consequently, the toxicity of Sodium Perfluorodecanoate in wildlife. frontiersin.org Research on the blackrock fish (Sebastes schlegeli) demonstrated that the bioconcentration of PFDA was generally greater at higher salinity levels (34 practical salinity units, psu) compared to lower salinities (10, 17.5, and 25 psu). oup.com Similarly, a study on the Pacific oyster (Crassostrea gigas) found that the accumulation of PFDA and other PFAS increased with rising salt concentrations. mdpi.com These findings suggest that organisms in marine or estuarine environments with higher salinity may experience greater internal exposure to PFDA, potentially leading to different toxicological outcomes compared to freshwater species. oup.comnih.gov The mechanism may be related to changes in the physiological state of the organism, such as altered respiration and water uptake rates, in response to osmotic stress, which in turn affects the uptake of contaminants from the water. oup.com

Influence of Co-contaminants: In the environment, organisms are exposed to complex mixtures of chemicals rather than single substances. The presence of co-contaminants can alter the toxicity of Sodium Perfluorodecanoate through synergistic (amplified) or antagonistic (reduced) interactions. mdpi.comnih.govuq.edu.au Research on human liver cells has shown that mixtures of PFOS with other PFAS, including PFDA, can result in synergistic cytotoxic effects. nih.govuq.edu.au Studies on invertebrates have also highlighted the importance of co-contaminant interactions. For example, the joint toxicity of PFOA and arsenic to the earthworm (Eisenia fetida) depended on the type of arsenic present; co-exposure with inorganic arsenic led to synergistic toxicity, while co-exposure with organic arsenic resulted in an antagonistic response. mdpi.com While specific studies on the interaction of Sodium Perfluorodecanoate with heavy metals in wildlife are limited, the general principle is that co-exposure can significantly modify the bioaccumulation and toxicity of the individual substances. mdpi.comitrcweb.org

Reproductive and Developmental Endpoints in Aquatic Organisms

Immunological and Endocrine Disrupting Potentials in Wildlife

Sodium Perfluorodecanoate is recognized for its potential to interfere with critical biological systems in wildlife, specifically the immune and endocrine systems. epa.govtaylorfrancis.commongabay.comnih.govewg.org Such disruptions can have profound consequences for the health, reproduction, and survival of animal populations. mongabay.comtandfonline.comdoi.gov

Immunological Potential: Evidence from various animal studies indicates that Perfluorodecanoic acid (PFDA) can suppress or alter immune function. epa.govtaylorfrancis.comnih.gov In laboratory studies, exposure to PFDA has been linked to a range of immunotoxic effects in mammals. For instance, research on B6C3F1/N mice demonstrated that PFDA administration resulted in decreased spleen mass, a reduction in the total number of spleen cells, and lower counts of specific immune cells, including immunoglobulin-positive (Ig+) and Natural Killer (NK) cells. taylorfrancis.comtandfonline.com Furthermore, the function of macrophages, which are crucial for engulfing pathogens and cellular debris, was found to be diminished. taylorfrancis.comtandfonline.com In Sprague-Dawley rats, PFDA exposure was shown to decrease the phagocytic activity of macrophages located in the liver. tandfonline.comregulations.gov

Correlational studies have also linked higher serum levels of PFDA with a decrease in the circulating numbers of innate immune cells, such as monocytes and neutrophils, in exposed populations, although findings can be inconsistent across different studies. tandfonline.com In aquatic invertebrates, PFDA has demonstrated immunotoxicity in the green mussel (Perna viridis), with the severity of the effect linked to the compound's bioaccumulation potential. fosan.org Despite these findings, there is a recognized gap in the literature regarding functional immunotoxicity studies for PFDA, which are needed to fully characterize its risk to wildlife immune systems. nih.gov

Table 1: Summary of Research Findings on the Immunological Effects of Perfluorodecanoic Acid (PFDA) in Wildlife and Laboratory Animal Models

| Species | Effect Observed | Source(s) |

|---|---|---|

| B6C3F1/N Mouse | Decreased splenic mass, total spleen cells, Ig+ cells, and NK+ cells. Reduced macrophage function. | taylorfrancis.com, tandfonline.com |

| Sprague-Dawley Rat | Decreased phagocytosis by fixed-tissue macrophages in the liver. | tandfonline.com, regulations.gov |

| Green Mussel (Perna viridis) | Demonstrated immunotoxicity, with severity related to bioaccumulation potential. | fosan.org |

| General Wildlife | Associated with decreases in innate immune cell populations (monocytes, neutrophils). | tandfonline.com |

Endocrine Disrupting Potential: Sodium Perfluorodecanoate is considered an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal systems that regulate development, reproduction, and metabolism. nih.govewg.orgdoi.gov Studies in various wildlife species have substantiated this potential.

In fish, PFDA has been shown to have significant endocrine-disrupting effects. A long-term study on zebrafish (Danio rerio) found that exposure to PFDA led to a significant, dose-dependent increase in the expression of the vitellogenin (VTG) gene in male fish. researchgate.netmdpi.com Vitellogenin is an egg-yolk precursor protein normally produced by females, and its presence in males is a well-established biomarker for exposure to estrogenic compounds. The same study also reported alterations in steroid hormone levels, with increases in both testosterone (B1683101) and 17β-estradiol concentrations. mdpi.com Other research in rats and other rodents noted adverse effects on male reproductive organs, including the degeneration of seminiferous tubules, which are essential for sperm production. ucdavis.edu

PFAS exposure, including PFDA, has also been linked to effects on the thyroid hormone system in wildlife. taylorfrancis.comntnu.no A study on breeding female common goldeneyes (Bucephala clangula) detected PFDA in plasma and noted that PFAS exposure is associated with alterations in thyroid hormones, which could be a factor in the species' population decline. ntnu.no However, it has also been suggested that some hormonal changes, such as reductions in thyroxine (T4) and triiodothyronine (T3) observed in rats, might be a secondary consequence of the compound's general toxicity rather than a specific mechanism of endocrine disruption. taylorfrancis.com

Table 2: Summary of Research Findings on the Endocrine-Disrupting Effects of Perfluorodecanoic Acid (PFDA) in Wildlife and Laboratory Animal Models

| Species | Effect Observed | Source(s) |

|---|---|---|

| Zebrafish (Danio rerio) | Significant increase in vitellogenin (VTG) gene expression in males. Altered steroid hormone levels (increased testosterone and 17β-estradiol). | researchgate.net, mdpi.com |

| Rat, Hamster, Guinea Pig | Degeneration of seminiferous tubules. | ucdavis.edu |

| Rat | Reductions in serum thyroxine (T4) and triiodothyronine (T3), possibly due to overt toxicity. | taylorfrancis.com |

| Common Goldeneye (Bucephala clangula) | PFDA detected in plasma; PFAS exposure linked to alterations in thyroid hormones. | ntnu.no |

Regulatory Science and Environmental Policy Research on Perfluorodecanoate

International Conventions and Agreements (e.g., Stockholm Convention)

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. admin.ch In June 2021, Canada nominated long-chain perfluorocarboxylic acids (PFCAs) with carbon chain lengths from 9 to 21, their salts, and related compounds for listing under the Convention. pops.int This group of substances includes Perfluorodecanoic acid (PFDA).

At its seventeenth meeting in January 2022, the Persistent Organic Pollutants Review Committee (POPRC) concluded that this group of long-chain PFCAs meets the screening criteria for persistence, bioaccumulation, long-range environmental transport, and toxicity as specified in Annex D of the Convention. pops.intilma.org The committee decided to prepare a draft risk profile for these substances, including PFDA, to further evaluate whether they are likely, as a result of their long-range environmental transport, to lead to significant adverse human health and/or environmental effects such that global action is warranted. pops.int The process for listing a new substance in the Stockholm Convention involves several steps, from nomination to a final decision by the Conference of the Parties (COP), which can take several years. bdlaw.com

The European Union implements the Stockholm Convention through its POPs Regulation (EU) 2019/1021, which may incorporate restrictions on PFDA based on the outcomes of the Convention's review process. measurlabs.comchemradar.com

National and Regional Regulatory Frameworks (e.g., CEPA, EPA)

Various countries have established their own regulatory measures for PFAS, including PFDA.

Canada (CEPA): Under the Canadian Environmental Protection Act, 1999 (CEPA), the Canadian government has taken steps to manage the risks associated with PFAS. pops.int In May 2023, the government published a report concluding that the class of PFAS, which includes PFDA, meets one or more of the toxicity criteria under section 64 of CEPA. epa.gov Following this, a mandatory information-gathering notice under section 71 of CEPA was issued, requiring companies that manufactured, imported, or used a list of approximately 300 PFAS, including PFDA, in 2023 to report this information. toxicdocs.org The government has also proposed regulatory instruments to restrict PFAS in firefighting foams as a first step, with further regulations anticipated for other uses.

United States (EPA): The U.S. Environmental Protection Agency (EPA) has undertaken several actions concerning PFDA. In early 2024, the EPA finalized a Significant New Use Rule (SNUR) that requires manufacturers and processors of certain "inactive" PFAS, including PFDA, to notify the EPA before they can be used again. integral-corp.com

Furthermore, as of January 1, 2025, Sodium Perfluorodecanoate was added to the list of chemicals subject to reporting under the Toxics Release Inventory (TRI). pops.intilma.orgclu-in.org This requires facilities that manufacture, process, or otherwise use this chemical above certain quantities to report their releases and other waste management activities annually.

The EPA is also addressing the presence of PFDA as an impurity. In 2024, the agency requested public comment on the unintentional manufacturing of certain PFAS, including PFDA, during the fluorination of plastic containers, signaling a move toward potential regulation under the Toxic Substances Control Act (TSCA). trihydro.com The EPA's PFAS Strategic Roadmap outlines a comprehensive approach to address PFAS, including restricting discharges from industrial sources through Effluent Limitations Guidelines and leveraging the National Pollutant Discharge Elimination System (NPDES) permitting process to reduce PFAS discharges into waterways. epa.govbusinessoutstanders.com

Risk Assessment Methodologies and Hazard Identification (Excluding Human Health Risk Assessment)

The ecological risks of Sodium Perfluorodecanoate are assessed through various frameworks and methodologies, with a growing emphasis on innovative approaches to address the data gaps for the large class of PFAS compounds.

New Approach Methodologies (NAMs) encompass a range of non-animal testing strategies, including in vitro assays, in silico modeling, and high-throughput screening, to evaluate chemical toxicity more efficiently. nih.gov For PFAS like PFDA, NAMs are being explored to prioritize substances for further testing and to understand their mechanisms of toxicity. epa.govepa.gov

The EPA's Center for Computational Toxicology and Exposure has developed a tiered toxicity testing strategy for PFAS that utilizes NAMs to inform category groupings and fill data gaps for substances with limited toxicity data. epa.gov An example of a NAM application is the use of an Adverse Outcome Pathway (AOP) framework to evaluate the mechanisms of hepatotoxicity associated with PFDA. itrcweb.org Such approaches help to organize mechanistic data and support hazard characterization in a regulatory context. The development of in silico predictive techniques like quantitative structure-activity relationships (QSARs) and read-across approaches are also being used to estimate the toxicity of data-poor PFAS based on data from well-studied analogues. ghd.com

Standard ecological risk assessment (ERA) frameworks, such as those developed by the EPA, are applied to evaluate the potential adverse effects of chemicals on ecosystems. epa.govepa.gov These frameworks typically involve problem formulation, exposure assessment, effects assessment, and risk characterization. epa.gov

For PFAS, including PFDA, there is a recognized need for more comprehensive monitoring programs and predictive models for bioaccumulation to support robust ERAs. epa.govintegral-corp.com Specific tools and guidance have been developed to address the unique challenges of PFAS. For example, the U.S. Department of Defense's Strategic Environmental Research and Development Program has released resources for assessing the ecological risks of PFAS at sites contaminated with aqueous film-forming foam (AFFF). clu-in.orgdtic.mil These resources include model tools for both aquatic and terrestrial environments that can predict PFAS concentrations in food webs and help in risk characterization for species exposed to these substances, with PFDA being one of the compounds considered. trihydro.comsc.gov These models allow risk assessors to input site-specific data to evaluate potential direct effects on ecological communities. trihydro.comsc.gov

A key challenge in the ERA of PFAS is the lack of toxicity data for many compounds and species. epa.gov Research is ongoing to identify susceptible species and relevant toxicity endpoints to develop protective screening levels and environmental quality benchmarks. epa.gov

Application of New Approach Methodologies (NAMs) in Regulatory Contexts

Environmental Management Strategies and Policy Implications

Effective management of Sodium Perfluorodecanoate in the environment necessitates strategies focused on both treating contaminated media and controlling sources of release.

Wastewater treatment plants (WWTPs) are recognized as significant pathways for PFAS to enter the environment. researchgate.net Conventional treatment processes are often ineffective at completely removing persistent compounds like PFDA. slenvironment.comepa.gov

Wastewater Treatment Research Findings: Several advanced treatment technologies have shown promise for removing long-chain PFAS such as PFDA from water.

Nanofiltration (NF): Studies have demonstrated that nanofiltration membranes can achieve high removal efficiencies for a range of PFAS. One study reported a removal rate of 57% (±11%) for PFDA. integral-corp.com

Activated Carbon: Granular activated carbon (GAC) is a widely studied technology for PFAS removal. epa.goviwaponline.com Its effectiveness is generally higher for long-chain PFAS like PFDA compared to shorter-chain compounds. epa.gov

Ion Exchange Resins: Anion exchange resins are another effective technology for removing PFAS from water. integral-corp.comiwaponline.com

Advanced Oxidation Processes: Methods like electrooxidation and sonolysis are being investigated for their potential to not just remove, but destroy PFAS molecules. wrc.org.za

Sludge Treatment: The fate of PFDA in sludge treatment varies. One study observed PFDA removals of up to 91% in waste activated sludge during mesophilic anaerobic digestion. cwea.org

The table below summarizes the removal efficiency of various wastewater treatment technologies for Perfluorodecanoate based on available research.

Source Control: Controlling PFAS at the source is considered a more cost-effective and environmentally just approach than relying solely on end-of-pipe treatment. cdmsmith.comitrcweb.org Source control strategies involve identifying and mitigating the primary sources of PFAS release into the environment. nih.govitrcweb.org